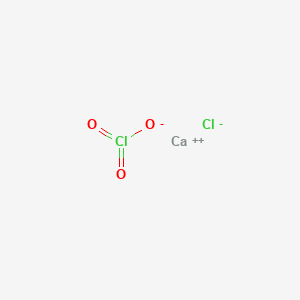
Calcium chlorate chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium chlorate chloride is a compound that combines calcium, chlorate, and chloride ions. It is known for its strong oxidizing properties and is used in various industrial and scientific applications. The chemical formula for calcium chlorate is Ca(ClO₃)₂, and it is often found in a white, deliquescent solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium chlorate chloride is typically produced by passing chlorine gas through a hot suspension of calcium hydroxide in water. This process initially produces calcium hypochlorite, which disproportionates when heated with excess chlorine to yield calcium chlorate and calcium chloride : [ 6 \text{Ca(OH)}_2 + 6 \text{Cl}_2 \rightarrow \text{Ca(ClO}_3)_2 + 5 \text{CaCl}_2 + 6 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound can also involve the electrolysis of hot calcium chloride solutions. this method is complicated by the deposition of calcium hydroxide on the cathode, which prevents the flow of current .
Chemical Reactions Analysis
Types of Reactions
Calcium chlorate chloride undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent.
Decomposition: On strong heating, it decomposes to form calcium chloride and oxygen: [ \text{Ca(ClO}_3)_2 \rightarrow \text{CaCl}_2 + 3 \text{O}_2 ]
Common Reagents and Conditions
Potassium Chloride: When combined with potassium chloride, this compound precipitates potassium chlorate: [ \text{Ca(ClO}_3)_2 + 2 \text{KCl} \rightarrow 2 \text{KClO}_3 + \text{CaCl}_2 ]
Alkali Carbonates: Reacts with alkali carbonates to produce calcium carbonate and alkali chlorate: [ \text{Ca(ClO}_3)_2 + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{NaClO}_3 + \text{CaCO}_3 ]
Major Products
The major products formed from these reactions include potassium chlorate, calcium chloride, sodium chlorate, and calcium carbonate .
Scientific Research Applications
Calcium chlorate chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an oxidizing agent in various chemical reactions.
Biology: Employed in the preparation of competent cells for molecular cloning.
Medicine: Utilized in the treatment of hypocalcemia and hyperkalemia.
Industry: Applied in the production of herbicides and as a phase change material for thermal energy storage.
Mechanism of Action
The mechanism of action of calcium chlorate chloride involves its strong oxidizing properties. It can oxidize various substrates, leading to the formation of different products. In biological systems, calcium ions play a crucial role in moderating nerve and muscle performance by regulating the excitation threshold of action potentials .
Comparison with Similar Compounds
Calcium chlorate chloride can be compared with other similar compounds, such as:
Calcium Chloride (CaCl₂): Used in de-icing, food preservation, and as a drying agent.
Potassium Chlorate (KClO₃): Employed in pyrotechnics and as an oxidizing agent.
Sodium Chlorate (NaClO₃): Utilized in the paper and pulp industry as a bleaching agent.
This compound is unique due to its combination of chlorate and chloride ions, which gives it distinct oxidizing properties and a wide range of applications.
Properties
CAS No. |
12370-85-3 |
|---|---|
Molecular Formula |
CaCl2O3 |
Molecular Weight |
158.98 g/mol |
IUPAC Name |
calcium;chlorate;chloride |
InChI |
InChI=1S/Ca.ClHO3.ClH/c;2-1(3)4;/h;(H,2,3,4);1H/q+2;;/p-2 |
InChI Key |
NSDBGBPZNRLOBU-UHFFFAOYSA-L |
Canonical SMILES |
[O-]Cl(=O)=O.[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,4S,5S,6S,7S,9R,10S,11S,12S,13S)-2-(benzoyloxymethyl)-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] 4-acetyloxybenzoate](/img/structure/B15176737.png)












![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
